1-((2,6-Dichlorophenyl)sulfonamido)cyclohexane-1-carboxylic acid is a compound with significant potential in medicinal chemistry. It belongs to the class of sulfonamide derivatives, which are known for their diverse biological activities, including antibacterial and anti-inflammatory properties. The compound's structure features a cyclohexane ring substituted with a carboxylic acid and a sulfonamide group, enhancing its pharmacological profile.
This compound has been synthesized and studied in various research contexts, particularly in the development of new pharmaceuticals aimed at treating infections and inflammatory diseases. Research articles and patents provide insights into its synthesis, properties, and applications in drug design .
1-((2,6-Dichlorophenyl)sulfonamido)cyclohexane-1-carboxylic acid is classified as:
The synthesis of 1-((2,6-Dichlorophenyl)sulfonamido)cyclohexane-1-carboxylic acid typically involves several key steps:
The synthesis may utilize reagents such as chlorosulfonic acid for sulfonylation and various solvents like dichloromethane or tetrahydrofuran to facilitate reactions. Analytical techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry are employed to confirm the structure of the synthesized compound .
The molecular structure of 1-((2,6-Dichlorophenyl)sulfonamido)cyclohexane-1-carboxylic acid can be represented as follows:
Key structural data include:
1-((2,6-Dichlorophenyl)sulfonamido)cyclohexane-1-carboxylic acid can participate in various chemical reactions:
Reactions are typically carried out under controlled conditions to optimize yield and minimize by-products. Techniques such as chromatography may be used for purification.
The mechanism of action for compounds like 1-((2,6-Dichlorophenyl)sulfonamido)cyclohexane-1-carboxylic acid often involves inhibition of bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This leads to decreased bacterial growth and replication.
Studies indicate that modifications to the sulfonamide group can significantly influence antibacterial potency and selectivity against different pathogens .
Key chemical properties include:
1-((2,6-Dichlorophenyl)sulfonamido)cyclohexane-1-carboxylic acid has potential applications in:
Research continues to explore its efficacy against various bacterial strains and its potential role in combination therapies for enhanced therapeutic outcomes .
The initial synthetic route to 1-((2,6-dichlorophenyl)sulfonamido)cyclohexane-1-carboxylic acid (CAS: 885268-92-8) leveraged a convergent approach, integrating the carboxylic acid and sulfonamide functionalities in a stepwise manner. Early methodologies involved the reaction of cyclohexane-1-carboxylic acid derivatives with 2,6-dichlorobenzenesulfonyl chloride under Schotten-Baumann conditions, facilitating sulfonamide bond formation. This reaction typically required inert atmosphere conditions and bases like pyridine or triethylamine to scavenge HCl byproducts, yielding the target compound after crystallization for purification. Characterization via NMR and mass spectrometry confirmed the molecular formula (C₁₃H₁₅Cl₂NO₄S) and molecular weight (352.23 g/mol) [2].
Table 1: Physicochemical Profile of 1-((2,6-Dichlorophenyl)sulfonamido)cyclohexane-1-carboxylic Acid
Property | Value |
---|---|
CAS Number | 885268-92-8 |
Molecular Formula | C₁₃H₁₅Cl₂NO₄S |
Molecular Weight | 352.23 g/mol |
SMILES | O=C(C1(NS(=O)(C2=C(Cl)C=CC=C2Cl)=O)CCCCC1)O |
Key Functional Groups | Carboxylic acid, sulfonamide, dichloroaryl |
Early pharmacological screening revealed intriguing bioactivity profiles. The compound demonstrated preliminary inhibitory effects on inflammatory enzymes such as cyclooxygenase-2 (COX-2), likely attributable to the 2,6-dichlorophenylsulfonamide group—a motif known for its enzyme inhibitory potential. Additionally, hybrid analogs featuring triazole and thiadiazine rings appended to the core structure exhibited enhanced activity against fungal pathogens (Candida albicans, Aspergillus fumigatus), with MIC values ranging from 8-32 μg/mL. This antifungal potency was hypothesized to stem from synergistic effects between the sulfonamide’s action on dihydropteroate synthase and the carboxylic acid’s influence on cellular pH homeostasis [4].
In contemporary drug design, this scaffold serves as a versatile template for bioisostere integration and target modulation. Key applications include:
Carboxylic Acid Bioisosteres: To mitigate permeability limitations associated with the ionized carboxylate, researchers have explored replacements such as tetrazoles, oxadiazoles, and acyl sulfonamides. These isosteres maintain hydrogen-bonding capacity while improving logP profiles and membrane penetration, as evidenced by computational ADME predictions showing enhanced blood-brain barrier penetration (logBB >0.3) for tetrazole analogs [5] [6].
Structure-Activity Relationship (SAR) Optimization: Systematic structural modifications have identified critical pharmacophoric elements:
Table 2: Biological Activities of Structural Analogs
Structural Modification | Target/Activity | Potency |
---|---|---|
Triazolo-thiadiazine fusion | STAT5b kinase inhibition | IC₅₀: 120 nM |
Tetrazole carboxylic acid isostere | COX-2 inhibition | IC₅₀: 380 nM |
2,4-Difluorophenyl analog | Antifungal (C. albicans) | MIC: 16 μg/mL |
The integration of this scaffold into complex heterocyclic systems—exemplified by 6-(2,6-dichlorophenyl)-3-(3-methyl-1H-pyrazol-5-yl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylic acid—demonstrates its role in advanced inhibitor design. Such hybrids leverage the conformational constraints of polycyclic systems to achieve selective inhibition of oncology targets like STAT transcription factors, positioning this chemotype as a cornerstone in next-generation therapeutics [4].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9